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molecular formula C15H15NO2 B8681398 2-benzyl-1,3-dihydroisoindole-5,6-diol

2-benzyl-1,3-dihydroisoindole-5,6-diol

Cat. No. B8681398
M. Wt: 241.28 g/mol
InChI Key: WFHRJJSFISXQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04958029

Procedure details

1.0 g (3.1 mmol) of N-benzyl-5,6-dihydroxyisoindoline hydrobromide was dissolved in 40 ml of a 50% methanol aqueous solution, and the solution was adjusted to pH 8.0 with 8% aqueous ammonia. The precipitated crystals were collected by filtration and washed with 5 ml of cold water and 5 ml of cold acetone to obtain 640 mg of the above identified compound.
Name
N-benzyl-5,6-dihydroxyisoindoline hydrobromide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[CH2:2]([N:9]1[CH2:17][C:16]2[C:11](=[CH:12][C:13]([OH:19])=[C:14]([OH:18])[CH:15]=2)[CH2:10]1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N>CO>[CH2:2]([N:9]1[CH2:10][C:11]2[C:16](=[CH:15][C:14]([OH:18])=[C:13]([OH:19])[CH:12]=2)[CH2:17]1)[C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
N-benzyl-5,6-dihydroxyisoindoline hydrobromide
Quantity
1 g
Type
reactant
Smiles
Br.C(C1=CC=CC=C1)N1CC2=CC(=C(C=C2C1)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with 5 ml of cold water and 5 ml of cold acetone
CUSTOM
Type
CUSTOM
Details
to obtain 640 mg of the

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC2=CC(=C(C=C2C1)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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